molecular formula C18H26O3 B058472 11-Oxatestosterone CAS No. 114683-04-4

11-Oxatestosterone

Cat. No. B058472
M. Wt: 290.4 g/mol
InChI Key: SLWSAUGGNLVOHT-QQCJEOGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Oxatestosterone (11-OXO) is a steroid hormone that has been gaining attention in the scientific community for its potential use in research and medical applications. It is a derivative of testosterone and is also known as 11-ketotestosterone. This hormone has been shown to have a variety of physiological and biochemical effects that make it a valuable tool in scientific research.

Mechanism Of Action

The mechanism of action of 11-OXO is not fully understood, but it is believed to act as an androgen receptor agonist. This means that it binds to and activates the androgen receptor, which is responsible for mediating the effects of testosterone in the body. It has also been shown to have anti-estrogenic effects, which may contribute to its ability to promote muscle growth and increase bone density.

Biochemical And Physiological Effects

11-OXO has been shown to have a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and increase metabolism. It has also been shown to have anti-inflammatory effects, which may contribute to its potential use in treating conditions such as osteoporosis and muscle wasting.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 11-OXO in lab experiments is its ability to mimic the effects of testosterone without the potential side effects associated with testosterone use. It is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of using 11-OXO is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on 11-OXO. One area of interest is its potential use in treating conditions such as osteoporosis and muscle wasting. Another area of interest is its potential use as a tool for studying the effects of testosterone on the body. Additionally, further research is needed to fully understand the mechanism of action of 11-OXO and its potential applications in scientific research.

Synthesis Methods

The synthesis method for 11-OXO involves the oxidation of testosterone in the presence of a catalyst. This process produces a compound that is structurally similar to testosterone but has a ketone group at the 11th position. This synthesis method has been well-established in the literature and has been used to produce 11-OXO for research purposes.

Scientific Research Applications

11-OXO has been used in a variety of scientific research applications, including studies on muscle growth, bone density, and metabolism. It has also been studied for its potential use in treating conditions such as osteoporosis and muscle wasting. In addition, 11-OXO has been used as a tool for studying the effects of testosterone on the body.

properties

CAS RN

114683-04-4

Product Name

11-Oxatestosterone

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(1S,2S,10S,11S,14S,15R)-14-hydroxy-2,15-dimethyl-17-oxatetracyclo[8.7.0.02,7.011,15]heptadec-6-en-5-one

InChI

InChI=1S/C18H26O3/c1-17-8-7-12(19)9-11(17)3-4-13-14-5-6-15(20)18(14,2)10-21-16(13)17/h9,13-16,20H,3-8,10H2,1-2H3/t13-,14-,15-,16-,17-,18-/m0/s1

InChI Key

SLWSAUGGNLVOHT-QQCJEOGWSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2OC[C@]4([C@H]3CC[C@@H]4O)C

SMILES

CC12CCC(=O)C=C1CCC3C2OCC4(C3CCC4O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2OCC4(C3CCC4O)C

synonyms

11-oxatestosterone

Origin of Product

United States

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